molecular formula C6H2N4 B077751 Pyrazine-2,3-dicarbonitrile CAS No. 13481-25-9

Pyrazine-2,3-dicarbonitrile

Cat. No. B077751
CAS RN: 13481-25-9
M. Wt: 130.11 g/mol
InChI Key: OTVZGAXESBAAQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine-2,3-dicarbonitrile involves the reaction of furan-2,3-diones with diaminomaleonitrile, leading to novel pyrazine derivatives. This process is a cornerstone for further chemical modifications and derivatizations, facilitating the creation of compounds with targeted chemical and physical properties. The synthesis approach highlights the versatility of pyrazine-2,3-dicarbonitrile as a foundational scaffold in organic synthesis (Üngören, Dilekoğlu, & Koca, 2013).

Molecular Structure Analysis

The molecular structure of pyrazine-2,3-dicarbonitrile derivatives has been elucidated through various spectroscopic and crystallographic techniques. These studies reveal the planar nature of the pyrazine core and its ability to engage in donor-acceptor interactions. The structural analysis provides insights into the electronic configuration and reactivity of the molecule, facilitating the design of derivatives with desired properties (Mørkved, Beukes, & Mo, 2007).

Chemical Reactions and Properties

Pyrazine-2,3-dicarbonitrile participates in a variety of chemical reactions, including cyclotetramerisation and reactions with alkyl radicals, to produce a wide array of derivatives. These reactions are influenced by the electronic nature of the pyrazine core and its substituents, leading to compounds with diverse chemical properties. The reactivity pattern of pyrazine-2,3-dicarbonitrile underscores its utility in synthetic chemistry as a versatile building block (Tada, Ito, & Ohshima, 1986).

Physical Properties Analysis

The physical properties of pyrazine-2,3-dicarbonitrile derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The planar configuration and the presence of electron-withdrawing groups contribute to the compound's unique physical properties. These attributes are critical for its application in various fields, including material science and pharmaceuticals (He et al., 2023).

Chemical Properties Analysis

The chemical properties of pyrazine-2,3-dicarbonitrile, such as its reactivity towards nucleophiles and electrophiles, are pivotal for its use in organic synthesis. The compound's ability to undergo nucleophilic substitution and addition reactions makes it an invaluable reactant for the construction of complex molecular architectures. Understanding its chemical behavior is essential for the development of novel compounds with potential applications in various industries (Kojima, Nagasaki, & Ohtsuka, 1980).

Scientific Research Applications

1. Application in Organic Solar Cells

  • Summary of Application: Pyrazine-2,3-dicarbonitrile is used as an end group in the design and synthesis of non-fullerene small molecule acceptors (NF-SMAs) for organic solar cells (OSCs). The electron-deficient active methylene end groups are pivotal for adjusting their properties and photovoltaic performances .
  • Methods of Application: A novel 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile (IPC) end group was developed and applied into the design and synthesis of NF-SMAs called BTOIPC .
  • Results or Outcomes: OSCs based on PBDB-T:BTOIPC achieved a power conversion efficiency (PCE) of 9.31% with a fill factor (FF) close to 70% and an energy loss (Eloss) of 0.57 eV .

2. Application in Photoproducts

  • Summary of Application: Pyrazine-2,3-dicarbonitrile is used in the production of photoproducts .
  • Methods of Application: The photoproduct from 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile was determined to be a mixture of 2-decyano and 3-decyano derivative .
  • Results or Outcomes: The similar results were obtained with 5-[(benzo-15-crown-5)-4′-yl]pyrazine-2,3-dicarbonitrile .

3. Application in Crosslinking

  • Summary of Application: Pyrazine-2,3-dicarbonitrile is used in the development of a novel type of highly effective crosslinking unit .
  • Methods of Application: The cured products of pyrazine-2,3-dicarbonitrile predominantly comprise thermally stable azaisoindoline and azaphthalocyanine .
  • Results or Outcomes: This novel type of highly effective crosslinking unit, and the comprehended mechanism of action of pyrazine at the molecular level, significantly expand the application of pyrazine in materials science .

4. Application in Herbicides

  • Summary of Application: Pyrazine-2,3-dicarbonitrile has been studied for its outstanding herbicidal activities on paddy weeds in submerged soil treatment .
  • Methods of Application: The specific methods of application in this context are not detailed, but it is known that 2,3-dicarbonitrile pyrazine is a potential pesticide and herbicide .
  • Results or Outcomes: The outcomes of these studies are not specified in the source, but the potential of this compound in the field of agriculture is highlighted .

5. Application in Photodynamic Therapy

  • Summary of Application: Pyrazine derivatives, including Pyrazine-2,3-dicarbonitrile, are used in photodynamic or radiation therapy during tumor treatment .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of these therapies are not specified in the source, but the potential of this compound in the field of biomedicine is highlighted .

6. Application in Electrochemical Sensing of DNA

  • Summary of Application: Pyrazine-2,3-dicarbonitrile is used in electrochemical sensing of DNA .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of these studies are not specified in the source, but the potential of this compound in the field of biochemistry is highlighted .

4. Application in Photoredox Catalyst

  • Summary of Application: Pyrazine-2,3-dicarbonitrile is used as an organic photoredox catalyst in a variety of visible-light mediated transformations, including in asymmetric dual catalytic systems .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of these studies are not specified in the source, but the potential of this compound in the field of organic chemistry is highlighted .

5. Application in Biomedicine

  • Summary of Application: Pyrazine derivatives, including Pyrazine-2,3-dicarbonitrile, are used in tumor cells research. Their spectral and physicochemical properties make them useful as photosensitizers in photodynamic or radiation therapy during tumor treatment .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of these therapies are not specified in the source, but the potential of this compound in the field of biomedicine is highlighted .

6. Application in Electrochemical Sensing of DNA

  • Summary of Application: Pyrazine-2,3-dicarbonitrile is used in electrochemical sensing of DNA .
  • Methods of Application: The specific methods of application in this context are not detailed in the source .
  • Results or Outcomes: The outcomes of these studies are not specified in the source, but the potential of this compound in the field of biochemistry is highlighted .

Safety And Hazards

Pyrazine-2,3-dicarbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Pyrazine-2,3-dicarbonitrile has potential applications in cancer therapeutics . It is also used in the design and synthesis of non-fullerene small molecule acceptors (NF-SMAs), which have potential applications in organic solar cells . The modifiable structure of Pyrazine-2,3-dicarbonitrile gives it the ability to realize higher power conversion efficiency in organic solar cells .

properties

IUPAC Name

pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVZGAXESBAAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306302
Record name Pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2,3-dicarbonitrile

CAS RN

13481-25-9
Record name 2,3-Pyrazinedicarbonitrile
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dicyanopyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
458
Citations
X He, M Chen, J Lv, H Xiao, H Wu, R Zhou, J Hu… - Journal of Molecular …, 2023 - Elsevier
Aromatic nitriles play an important role in the preparation of high-performance polymers. In order to guide the rational design of new molecules, it is necessary to carry out systematic …
Number of citations: 1 www.sciencedirect.com
ŞH Üngören, E Dilekoğlu, I Koca - Chinese Chemical Letters, 2013 - Elsevier
The reaction of furan-2,3-diones with S-methylisothiosemicarbazide hydroiodide yielded novel 1,2,4-triazine-5(4H)-ones, and reaction of furan-2,3-diones with diaminomaleonitrile led …
Number of citations: 18 www.sciencedirect.com
M Colombo, S Vallese, I Peretto, X Jacq… - ChemMedChem …, 2010 - Wiley Online Library
High‐throughput screening highlighted 9‐oxo‐9H‐indeno[1,2‐b]pyrazine‐2,3‐dicarbonitrile (1) as an active inhibitor of ubiquitin‐specific proteases (USPs), a family of hydrolytic …
H Wu, X He, R Zhou, M Chen, W Tan, J Hu, K Zeng… - Polymer, 2023 - Elsevier
The processing difficulties of aromatic cyano-based resins have always been a challenging issue in this field. Currently, a new approach to solving this problem is the modification of the …
Number of citations: 1 www.sciencedirect.com
M Tada, T Ito, K Ohshima - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Pyrazine‐2,3‐dicarbonitrile (1) reacts with alkyl radicals to give mono‐ 3 and di‐alkylated pyrazine‐2,3‐dicarbonitriles 4. Similarly 1,3‐dimethyllumazine (2) reacts with alkyl radicals to …
Number of citations: 7 onlinelibrary.wiley.com
H Hirano, R Lee, M Tada - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
5‐Arylpyrazine‐2,3‐dicarbonitriles 1 and 2 give 2‐alkylamino‐5‐arylpyrazine‐3‐carbonitriles 3 and 5 and 3‐alkylamiono‐5‐arylpyrazine‐2‐carbonitriles 4 and 6 by the substitution …
Number of citations: 17 onlinelibrary.wiley.com
M Tada, S Totoki - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
A phthalimidoalkyl radical reacts with pyrazine‐2,3‐dicarbonitrile (1) to give mono‐ and diphthalimido‐alkylpyrazine‐2,3‐dicarbonitriles 4 and 5. A similar reaction with 1,3‐…
Number of citations: 7 onlinelibrary.wiley.com
R Shahnaei, H Kabirifard… - Journal of Heterocyclic …, 2020 - Wiley Online Library
An efficient one‐pot three‐component reaction of 4‐benzoyl‐5‐phenylamino‐2,3‐dihydrothiophene‐2,3‐dione, diaminomaleonitrile, and alcohols with hetero‐atom substituents or …
Number of citations: 2 onlinelibrary.wiley.com
M Tada, H Momose - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
The reaction of 5‐(3,4‐dimethoxyphenyl)pyrazine‐2,3‐dicarbonitrile (Ib) with alkyl radicals gives addition products at the C(6)‐position of the pyrazine ring as the intermediates which …
Number of citations: 5 onlinelibrary.wiley.com
W Gao, M Zhang, Z Chen, X Liu, K Zheng… - Journal of Materials …, 2019 - pubs.rsc.org
For acceptor–donor–acceptor (A–D–A) type non-fullerene small molecule acceptors (NF-SMAs), the electron-deficient active methylene end groups are pivotal for adjusting their …
Number of citations: 6 pubs.rsc.org

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